molecular formula C21H21N3O2 B12549240 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline CAS No. 832101-96-9

6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline

Cat. No.: B12549240
CAS No.: 832101-96-9
M. Wt: 347.4 g/mol
InChI Key: ACDCXROWTQJSBF-UHFFFAOYSA-N
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Description

6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core substituted with a nitro group at the 6-position and a 4-phenylpiperidin-1-ylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline typically involves multi-step organic reactions. One common method includes the nitration of 2-[(4-phenylpiperidin-1-yl)methyl]quinoline using nitric acid under controlled conditions to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Phenylpiperidin-1-yl)methyl]quinoline: Lacks the nitro group, resulting in different chemical and biological properties.

    6-Amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline:

Uniqueness

6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is unique due to the presence of both the nitro group and the 4-phenylpiperidin-1-ylmethyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

832101-96-9

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

6-nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline

InChI

InChI=1S/C21H21N3O2/c25-24(26)20-8-9-21-18(14-20)6-7-19(22-21)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2

InChI Key

ACDCXROWTQJSBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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